Cas no 1368875-98-2 (3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one)

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one 化学的及び物理的性質
名前と識別子
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- 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
- 3H-Pyrazol-3-one, 5-(aminomethyl)-2,4-dihydro-2-methyl-
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- インチ: 1S/C5H9N3O/c1-8-5(9)2-4(3-6)7-8/h2-3,6H2,1H3
- InChIKey: WHYARFURQHZIJX-UHFFFAOYSA-N
- ほほえんだ: N1=C(CN)CC(=O)N1C
計算された属性
- せいみつぶんしりょう: 127.075
- どういたいしつりょう: 127.075
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.7A^2
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- ふってん: 203.3±42.0 °C(Predicted)
- 酸性度係数(pKa): 7.34±0.29(Predicted)
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-194294-0.1g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 0.1g |
$691.0 | 2023-09-17 | ||
Enamine | EN300-194294-2.5g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 2.5g |
$1539.0 | 2023-09-17 | ||
Enamine | EN300-194294-10.0g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 10g |
$3376.0 | 2023-05-31 | ||
Enamine | EN300-194294-0.5g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 0.5g |
$754.0 | 2023-09-17 | ||
Enamine | EN300-194294-0.25g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 0.25g |
$723.0 | 2023-09-17 | ||
Enamine | EN300-194294-5g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 5g |
$2277.0 | 2023-09-17 | ||
Enamine | EN300-194294-1.0g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 1g |
$785.0 | 2023-05-31 | ||
Enamine | EN300-194294-0.05g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 0.05g |
$660.0 | 2023-09-17 | ||
Enamine | EN300-194294-5.0g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 5g |
$2277.0 | 2023-05-31 | ||
Enamine | EN300-194294-10g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 10g |
$3376.0 | 2023-09-17 |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-oneに関する追加情報
Professional Introduction to Compound with CAS No. 1368875-98-2 and Product Name: 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS No. 1368875-98-2) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of biological activities and its role as a key scaffold in drug discovery. The presence of both an aminomethyl group and a methyl substituent in its molecular structure imparts distinct reactivity and potential therapeutic applications, making it a subject of intense research interest.
The chemical structure of 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one consists of a six-membered ring containing two nitrogen atoms, with an aminomethyl side chain attached to the third carbon atom and a methyl group at the first carbon atom. This configuration allows for diverse interactions with biological targets, including enzymes and receptors. The compound's ability to act as a chiral center or participate in hydrogen bonding further enhances its potential as a pharmacophore in the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological properties of pyrazole derivatives due to their demonstrated efficacy in various disease models. Specifically, studies have highlighted the potential of compounds like 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one in modulating inflammatory pathways, which are central to numerous chronic diseases such as cancer, autoimmune disorders, and cardiovascular diseases. The aminomethyl group in this compound is particularly noteworthy, as it can serve as a site for post-translational modifications or interactions with biological macromolecules.
One of the most compelling aspects of 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is its versatility in chemical modification. The presence of both reactive sites—the aminomethyl group and the pyrazole ring—allows for the synthesis of a wide range of derivatives with tailored biological activities. For instance, conjugation with other bioactive molecules or incorporation into larger drug-like scaffolds could lead to novel therapeutic entities with enhanced potency and selectivity. This flexibility makes it an attractive candidate for structure-based drug design approaches.
Recent advancements in computational chemistry have enabled more precise predictions of the binding affinity and pharmacokinetic properties of small molecules like 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one. Molecular docking simulations have been used to identify potential binding pockets on target proteins, providing insights into how this compound might interact with biological systems. These computational studies have complemented experimental efforts by suggesting optimal modifications to improve drug-like characteristics, such as solubility, metabolic stability, and oral bioavailability.
The therapeutic potential of 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one has been explored in several preclinical models. Notably, preliminary studies have indicated that this compound may exhibit anti-inflammatory effects by inhibiting key pro-inflammatory cytokines and enzymes. The aminomethyl group's ability to engage in hydrogen bonding with polar residues on target proteins could be critical for achieving high affinity binding. Additionally, the pyrazole core has been shown to modulate enzyme activity through allosteric mechanisms, further supporting its role as a versatile pharmacophore.
In conclusion, 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS No. 1368875-98-2) represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features—particularly the combination of an aminomethyl group and a methyl-substituted pyrazole ring—offer multiple opportunities for chemical diversification and biological interaction. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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